BenchChemオンラインストアへようこそ!

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

ROMK inhibitor Kir1.1 thallium flux assay

This 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (CAS 1248273-47-3) is a validated ROMK (Kir1.1) inhibitor with IC₅₀ 20 nM in thallium flux assay and 5 nM in manual patch clamp. Its 6,800-fold ROMK/hERG selectivity window minimizes QT prolongation risk in rodent diuresis/natriuresis models, while >50 µM CYP inhibition profile enables combination studies with loop diuretics without pharmacokinetic interference. Unlike VU590 or VU591, this compound offers unambiguous ROMK target engagement free from Kir7.1 confounding signals. Procurement teams should prioritize this reference inhibitor for HTS screening cascades and in vivo pharmacology studies.

Molecular Formula C11H12ClN3S
Molecular Weight 253.75 g/mol
CAS No. 1248273-47-3
Cat. No. B1467498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
CAS1248273-47-3
Molecular FormulaC11H12ClN3S
Molecular Weight253.75 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NCCC2=CC=CS2
InChIInChI=1S/C11H12ClN3S/c1-8-14-10(12)7-11(15-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H,13,14,15)
InChIKeyVWZZRUIVEKTKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (CAS 1248273-47-3): Procurement-Relevant Baseline for a ROMK (Kir1.1) Inhibitor


6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (CAS 1248273-47-3) is a small-molecule inhibitor of the renal outer medullary potassium channel ROMK (Kir1.1), a target implicated in diuretic and natriuretic therapy for hypertension and heart failure [1]. The compound belongs to a pyrimidine-4-amine scaffold series developed by Merck Sharp & Dohme and is specifically identified as compound 7 in US Patent 9,206,198 [2]. With a molecular formula of C₁₁H₁₂ClN₃S and molecular weight of 253.75 g/mol, this compound is available from select chemical suppliers for research purposes, though commercial availability is limited (discontinued at some vendors) .

Why Generic Substitution Fails for 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine: Comparator-Driven Evidence for Non-Interchangeability


ROMK inhibitors span a wide potency range, and even structurally related pyrimidine-4-amines from the same patent families exhibit IC₅₀ values differing by more than an order of magnitude under identical assay conditions [1]. Moreover, in-class compounds show highly variable selectivity profiles against the hERG cardiac potassium channel and other inward rectifier channels, meaning that simple potency-to-potency substitution cannot guarantee equivalent safety margins or target engagement [2]. The quantitative evidence below demonstrates precisely where 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine separates from its closest analogs, making unverified substitution scientifically unjustifiable.

Product-Specific Quantitative Evidence Guide: 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine vs. Comparator ROMK Inhibitors


ROMK Inhibitory Potency in Thallium Flux Assay: Target Compound vs. Structurally Related Pyrimidine-4-amines from US9062070

In the ROMK channel functional thallium flux assay performed in 384-well format using FLIPR-Tetra and HEK-hKir1.1 cells, 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (BDBM194954) achieves an IC₅₀ of 20 nM [1]. By contrast, two structurally related pyrimidine-containing ROMK inhibitors from the same assignee's US9062070 patent—BDBM163857 (compounds 2A–2H) and BDBM163809 (compounds 64/65)—yield thallium flux IC₅₀ values of 130 nM and 120 nM, respectively, under equivalent conditions [2][3]. This represents a 6.0- to 6.5-fold potency advantage for the target compound.

ROMK inhibitor Kir1.1 thallium flux assay potency comparison

ROMK Inhibitory Potency in Whole-Cell Electrophysiology: Target Compound vs. Widely Used Tool Compound VU591

Using IonWorks automated whole-cell voltage clamp electrophysiology at pH 7.4 and 2°C, 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine inhibits Kir1.1 (ROMK1) currents with an IC₅₀ of 10 nM [1]. The widely cited tool compound VU591, tested in a fluorescence-based ROMK assay in HEK293 cells, displays an IC₅₀ of approximately 240 nM [2]. Although assay formats differ (voltage clamp vs. dye-based), the 24-fold potency gap is substantial enough that the target compound provides a markedly lower working concentration range for electrophysiology-based studies of ROMK pharmacology.

ROMK inhibitor whole-cell voltage clamp electrophysiology IonWorks

hERG Cardiac Safety Margin: Target Compound vs. ROMK-IN-32

A critical differentiator among ROMK inhibitors is the selectivity window against the hERG (Kv11.1) cardiac potassium channel, where blockade is linked to QT prolongation. 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine inhibits hERG with an IC₅₀ of 34,000 nM (34 µM) in a voltage-clamp electrophysiology assay in HEK-293 cells [1], giving a ROMK/hERG selectivity ratio of approximately 6,800-fold (using the 5 nM human ROMK IC₅₀). In contrast, ROMK-IN-32—another literature ROMK inhibitor—shows ROMK IC₅₀ = 35 nM and hERG IC₅₀ = 22,000 nM (22 µM), yielding a selectivity window of only ~629-fold . The 10.8-fold larger safety margin for the target compound is a decisive factor for in vivo diuresis studies where cardiac ion channel promiscuity must be minimized.

hERG selectivity cardiac safety ROMK inhibitor Kv11.1

Selectivity Against Kir7.1 and Other Inward Rectifier Channels: Target Compound vs. VU590

Many early ROMK inhibitors suffer from significant off-target activity at Kir7.1, confounding results in renal pharmacology studies. 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine shows negligible inhibition of Kir7.1 with an IC₅₀ > 100,000 nM [1], providing a >20,000-fold selectivity window over ROMK. In stark contrast, VU590—a first-generation ROMK inhibitor—inhibits Kir7.1 with an IC₅₀ of 8,000 nM (8 µM) , a mere 28-fold selectivity window over its ROMK IC₅₀ of 290 nM. The target compound also exceeds 100,000 nM against Kir4.1 and shows IC₅₀ values of 30,000 nM against Nav1.5 and Cav1.2, establishing a clean ion-channel selectivity profile [1].

Kir7.1 selectivity inward rectifier off-target profile ROMK inhibitor

Cytochrome P450 Inhibition Profile: Low Drug-Drug Interaction Liability

Compounds intended for eventual in vivo diuresis studies must avoid inhibition of major cytochrome P450 isoforms to prevent confounding metabolism-based drug interactions. 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine was profiled against CYP3A4, CYP2D6, CYP2C8, and CYP2C9, yielding IC₅₀ values uniformly >50,000 nM (>50 µM) for all four isoforms [1]. While comprehensive CYP panel data for all in-class ROMK inhibitors is not publicly available, many pyrimidine-containing kinase inhibitors show significant CYP2D6 or CYP3A4 inhibition at sub-micromolar concentrations [2]. The consistently high CYP IC₅₀ values (>50 µM) for this compound represent a favorable class-level inference for in vivo combination studies.

CYP450 inhibition drug-drug interaction ADME lead optimization

Best-Fit Application Scenarios for 6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine Based on Quantitative Differentiation Evidence


High-Throughput ROMK Screening Cascades Requiring Low Nanomolar Potency

With an IC₅₀ of 20 nM in the thallium flux assay, this compound is suitable as a reference inhibitor for high-throughput ROMK screening cascades. Its 6-fold potency advantage over structurally related pyrimidine-4-amines from US9062070 means that assay plates require less compound mass per well, reducing per-screen costs and enabling miniaturization to 1536-well formats [1]. Procurement teams should prioritize this compound when screening libraries demand a potent ROMK-positive control with validated performance in FLIPR-based thallium flux readouts.

Preclinical In Vivo Diuretic/Natriuretic Pharmacology with Stringent Cardiac Safety Requirements

The 6,800-fold ROMK/hERG selectivity window makes this compound a first-choice candidate for in vivo diuresis/natriuresis studies in rodent models where QT prolongation risk must be minimized [2]. Its >20,000-fold selectivity over Kir7.1 further ensures that observed pharmacological effects can be unambiguously attributed to ROMK blockade, unlike VU590, which produces confounding Kir7.1-mediated signals at concentrations only 28-fold above its ROMK IC₅₀ .

CYP Drug-Drug Interaction Studies with Antihypertensive Co-Medications

With all tested CYP isoforms (3A4, 2D6, 2C8, 2C9) showing IC₅₀ >50 µM, this compound is well-suited for combination studies with loop diuretics (e.g., furosemide) or thiazides in rodent hypertension models [3]. The low CYP inhibition liability reduces the likelihood that pharmacokinetic interactions will obscure pharmacodynamic readouts, a practical procurement consideration for labs that cannot afford extensive drug-drug interaction deconvolution experiments.

Electrophysiology-Based Mechanistic Probes of ROMK Gating and Pharmacology

Demonstrating an IonWorks IC₅₀ of 10 nM and a manual patch IC₅₀ of 5 nM in human ROMK-expressing CHO cells, this compound operates at concentrations well below the threshold where solvent toxicity or non-specific membrane effects typically emerge [4]. Electrophysiology laboratories requiring a high-potency, commercially cataloged ROMK inhibitor with publicly available multi-assay validation data will find this compound preferable to tool compounds like VU591 (IC₅₀ ~240 nM) that require 24-fold higher working concentrations.

Quote Request

Request a Quote for 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.